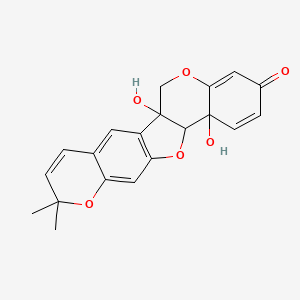

(+)-Hydroxytuberosone

説明

BenchChem offers high-quality (+)-Hydroxytuberosone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-Hydroxytuberosone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,15,18-hexaen-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-18(2)5-3-11-7-13-15(9-14(11)26-18)25-17-19(22)6-4-12(21)8-16(19)24-10-20(13,17)23/h3-9,17,22-23H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSPTIAGLVOKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=CC(=O)C=CC45O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (+)-Hydroxytuberosone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Hydroxytuberosone is a naturally occurring pterocarpanone, a class of isoflavonoids known for their diverse biological activities. Isolated from the tubers of Pueraria tuberosa, a plant used in traditional medicine, this compound has garnered interest within the scientific community for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of (+)-Hydroxytuberosone, detailed experimental protocols for its analysis, and an exploration of its potential biological signaling pathways.

Chemical and Physical Properties

(+)-Hydroxytuberosone is characterized by the following molecular and physical properties:

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₆ | [1] |

| Molecular Weight | 354.35 g/mol | ChemicalBook |

| Appearance | White solid | Inferred from isolation studies of related compounds |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in methanol (B129727), ethanol, and other polar organic solvents | Inferred from isolation protocols[3] |

| Specific Rotation ([α]D) | Not reported |

Note: Some physical properties have not been explicitly reported in the literature and are inferred from general characteristics of similar compounds.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum of (+)-Hydroxytuberosone would be expected to show characteristic signals for aromatic protons, methoxy (B1213986) groups, and protons of the pterocarpan (B192222) skeleton. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard such as tetramethylsilane (B1202638) (TMS).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule, including signals for carbonyl carbons, aromatic carbons, and aliphatic carbons of the pterocarpan core.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For (+)-Hydroxytuberosone, the molecular ion peak [M]⁺ would be expected at m/z 354. The fragmentation pattern would provide valuable information about the different structural motifs within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) stretching vibrations.

Experimental Protocols

Isolation of (+)-Hydroxytuberosone from Pueraria tuberosa

The following is a generalized protocol for the isolation of pterocarpans from plant material, adapted from literature on Pueraria tuberosa.[3]

Workflow for Isolation of (+)-Hydroxytuberosone

Caption: A generalized workflow for the isolation of (+)-Hydroxytuberosone.

-

Extraction: Dried and powdered tubers of Pueraria tuberosa are subjected to Soxhlet extraction with a suitable solvent, typically methanol or ethanol, to extract the crude secondary metabolites.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel.

-

Gradient Elution: The column is eluted with a gradient of solvents with increasing polarity, such as a hexane-ethyl acetate (B1210297) mixture, to separate the different components.

-

Fraction Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Purification: Fractions showing the presence of (+)-Hydroxytuberosone are combined and further purified using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The purified compound is then subjected to spectroscopic analysis (¹H NMR, ¹³C NMR, MS, and IR) to confirm its structure and purity.

Stability Testing

A generalized protocol for assessing the chemical stability of a purified natural product like (+)-Hydroxytuberosone is outlined below.

Workflow for Stability Testing

Caption: A workflow for conducting stability studies.

-

Sample Preparation: A stock solution of (+)-Hydroxytuberosone of known concentration is prepared in a suitable solvent.

-

Storage Conditions: Aliquots of the solution are stored under various conditions, including different temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposures (e.g., UV, fluorescent).

-

Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, 6 months).

-

Analysis: The concentration of (+)-Hydroxytuberosone in each sample is determined using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.

-

Data Evaluation: The percentage of the initial concentration remaining at each time point is calculated to determine the degradation rate and estimate the shelf-life under different conditions.

Potential Biological Signaling Pathways

While specific studies on the signaling pathways directly modulated by (+)-Hydroxytuberosone are limited, the broader class of pterocarpans has been shown to possess anti-inflammatory and anti-cancer properties.[4][5][6] These activities suggest potential interactions with key cellular signaling cascades.

Anti-inflammatory Activity and NF-κB Signaling

Many natural products with anti-inflammatory effects exert their action by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.

Hypothesized NF-κB Signaling Inhibition by (+)-Hydroxytuberosone

Caption: Hypothesized inhibition of the NF-κB pathway.

A plausible mechanism is the inhibition of the IκB kinase (IKK) complex by (+)-Hydroxytuberosone, which would prevent the phosphorylation and subsequent degradation of IκB. This would keep NF-κB sequestered in the cytoplasm, thereby preventing the transcription of inflammatory mediators.

Cytotoxic Activity and MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers.[8][9][10] Pterocarpans have been reported to induce apoptosis in cancer cells, suggesting a potential modulation of MAPK pathways.

Hypothesized MAPK Pathway Modulation by (+)-Hydroxytuberosone

Caption: Hypothesized modulation of the MAPK/ERK pathway.

(+)-Hydroxytuberosone could potentially interfere with the MAPK/ERK cascade at various points, for instance, by inhibiting the activity of key kinases like Raf or MEK. This would lead to a decrease in cell proliferation and could trigger apoptosis in cancer cells.

In Vitro Assay Protocols

To investigate the potential biological activities of (+)-Hydroxytuberosone, the following standard in vitro assays can be employed.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Experimental Workflow for MTT Assay

Caption: A standard workflow for an MTT cell viability assay.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.[11][12]

-

Compound Treatment: The cells are then treated with various concentrations of (+)-Hydroxytuberosone and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Formazan Formation: The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample and can be used to investigate the effect of (+)-Hydroxytuberosone on signaling pathways.

Experimental Workflow for Western Blot Analysis

Caption: A general workflow for Western blot analysis.

-

Cell Treatment and Lysis: Cells are treated with (+)-Hydroxytuberosone for a specific time, then lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).

-

Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated ERK, IκBα). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager. The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

(+)-Hydroxytuberosone is a pterocarpanone with potential for further investigation in drug discovery. This guide has summarized its known chemical properties and provided a framework of experimental protocols for its isolation, characterization, and biological evaluation. Future research should focus on obtaining a complete set of quantitative chemical data, including high-resolution spectroscopic data and specific rotation, to fully characterize this molecule. Furthermore, detailed studies are needed to elucidate the specific molecular targets and signaling pathways through which (+)-Hydroxytuberosone exerts its biological effects, which will be crucial for understanding its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant activity of tuberosin isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target Isolation of Prenylated Isoflavonoids and Pterocarpans from Acosmium diffusissimum Using LC–MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Pterocarpans and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bosterbio.com [bosterbio.com]

- 8. Inhibition of MAPK pathway is essential for suppressing Rheb-Y35N driven tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling (+)-Hydroxytuberosone: A Technical Primer on its Discovery and Natural Occurrence in Kudzu Vine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Hydroxytuberosone, a pterocarpan (B192222) with the stereochemistry (6aR,11aR,11bR), is a naturally occurring isoflavonoid (B1168493) recently identified in the roots of the Kudzu vine (Pueraria lobata). This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. While quantitative data on its natural abundance remains limited, this document consolidates the available spectroscopic information and outlines the experimental methodologies employed in its initial identification. At present, the specific biological activities and associated signaling pathways of (+)-Hydroxytuberosone are yet to be fully investigated; however, its discovery alongside other bioactive compounds with demonstrated LSD1 inhibitory effects suggests a promising area for future pharmacological research.

Introduction

The Kudzu vine (Pueraria lobata), a perennial plant native to East Asia, is a well-documented source of various bioactive isoflavonoids, including puerarin, daidzein, and genistein.[1] These compounds have been the subject of extensive research for their potential therapeutic applications. Recent phytochemical investigations of Pueraria lobata roots have led to the isolation and characterization of a novel 6a-hydroxypterocarpan, identified as (+)-Hydroxytuberosone.[2] This discovery expands the known chemical diversity of Kudzu and introduces a new molecule of interest for natural product chemists and drug discovery professionals.

This document serves as a core technical resource on (+)-Hydroxytuberosone, presenting the foundational data from its initial discovery.

Discovery and Natural Occurrence

(+)-Hydroxytuberosone was first isolated from the roots of Pueraria lobata as part of a study investigating potential LSD1 inhibitors from this plant source.[2] While the study successfully identified other compounds with potent LSD1 inhibitory activity, the specific biological function of (+)-Hydroxytuberosone was not reported.

Quantitative Data

To date, specific quantitative analysis determining the concentration or isolation yield of (+)-Hydroxytuberosone from Pueraria lobata has not been published. The initial discovery paper focused on the isolation and structural identification of new compounds and did not provide yields for all isolated constituents.[2] Quantitative studies on Kudzu root have predominantly focused on more abundant isoflavones such as puerarin.[3][4][5] The table below summarizes the key identification data available for (+)-Hydroxytuberosone.

| Parameter | Value | Reference |

| Compound Name | (+)-Hydroxytuberosone | [2] |

| Systematic Name | (6aR,11aR,11bR)-Hydroxytuberosone | [2] |

| Source Organism | Pueraria lobata (Kudzu) | [2] |

| Plant Part | Root | [2] |

| Compound Class | 6a-Hydroxypterocarpan | [2] |

Table 1: Identification Summary of (+)-Hydroxytuberosone

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and structural elucidation of pterocarpans from Pueraria lobata, based on the methodologies described in the discovery of (+)-Hydroxytuberosone.[2]

Extraction and Isolation

The isolation of (+)-Hydroxytuberosone involves a multi-step process combining extraction and chromatographic techniques.

Experimental Workflow for Isolation

Caption: General workflow for the extraction and isolation of (+)-Hydroxytuberosone.

-

Plant Material Preparation: The roots of Pueraria lobata are collected, dried, and pulverized into a fine powder.

-

Extraction: The powdered root material is extracted exhaustively with a solvent such as 95% ethanol at room temperature. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with a solvent of intermediate polarity, typically ethyl acetate. The ethyl acetate fraction, containing the isoflavonoids, is collected and concentrated.

-

Column Chromatography: The ethyl acetate fraction is then subjected to a series of chromatographic separations.

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified using a Sephadex LH-20 column, with methanol (B129727) often used as the mobile phase.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure compound is typically achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradient).

Structural Elucidation

The structure of the isolated (+)-Hydroxytuberosone was determined using a combination of spectroscopic and spectrometric techniques.[2]

Workflow for Structural Elucidation

Caption: Workflow for the structural elucidation of (+)-Hydroxytuberosone.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the accurate mass of the molecule, which in turn allows for the calculation of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to determine the connectivity of atoms within the molecule.

-

¹H NMR: Identifies the number and types of protons in the molecule.

-

¹³C NMR: Identifies the number and types of carbon atoms.

-

Correlation Spectroscopy (COSY): Establishes proton-proton couplings.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC): Establishes long-range correlations between protons and carbons, allowing for the assembly of the molecular skeleton.

-

-

Comparison with Known Compounds: The spectroscopic data obtained is compared with that of known pterocarpans and related isoflavonoids to confirm the structural assignment.

Biological Activity and Signaling Pathways

As of the date of this publication, there are no specific studies detailing the biological activities of (+)-Hydroxytuberosone. The initial research that discovered this compound reported potent LSD1 inhibitory activities for other co-isolated compounds, namely 6-O-methyl-anhydrotuberosin, anhydrotuberosin, and coumestrol.[2] However, the activity of (+)-Hydroxytuberosone was not specified.

Given the lack of data on the specific biological targets and mechanisms of action for (+)-Hydroxytuberosone, a signaling pathway diagram cannot be constructed at this time. Future research is required to explore the pharmacological properties of this novel pterocarpan.

Logical Relationship for Future Investigation

Caption: Proposed logical workflow for the future investigation of (+)-Hydroxytuberosone.

Conclusion

The discovery of (+)-Hydroxytuberosone in the roots of Pueraria lobata adds to the rich phytochemical profile of this well-known medicinal plant. While the foundational work has successfully isolated and structurally characterized this novel 6a-hydroxypterocarpan, significant knowledge gaps remain. There is a clear need for the development of quantitative analytical methods to determine its prevalence in Kudzu and for comprehensive biological screening to uncover its potential pharmacological activities. The structural similarity to other bioactive pterocarpans suggests that (+)-Hydroxytuberosone is a molecule of interest for further investigation in the field of drug discovery and natural product chemistry. This technical guide provides the essential, currently available information to serve as a basis for such future research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Item - LSD1 inhibitors from the roots of Pueraria lobata - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 3. Screening and identification of natural ligands of tyrosinase from Pueraria lobata Ohwi by a combination of ultrafiltration and LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Studies on Chemical Composition of Pueraria lobata and Its Anti-Tumor Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biosynthesis of Pterocarpanoids in Pueraria lobata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of pterocarpanoids, a class of isoflavonoids with significant pharmacological activities, in Pueraria lobata (kudzu). This document details the core biosynthetic pathway, presents quantitative data on gene expression and metabolite accumulation, outlines detailed experimental protocols, and provides visual representations of the key pathways and workflows.

The Pterocarpanoid Biosynthesis Pathway in Pueraria lobata

The biosynthesis of pterocarpanoids in Pueraria lobata is a specialized branch of the general phenylpropanoid pathway, leading to the production of a diverse array of isoflavonoids, including the medicinally important puerarin (B1673276). The pathway involves a series of enzymatic reactions that convert the primary metabolite L-phenylalanine into the core isoflavonoid (B1168493) skeleton, which is then further modified by glycosylation, methylation, and other reactions to generate the final products.

The central pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is followed by hydroxylation by cinnamate 4-hydroxylase (C4H) and subsequent activation by 4-coumarate-CoA ligase (4CL) to produce p-coumaroyl-CoA.

The first committed step towards flavonoid biosynthesis is catalyzed by chalcone synthase (CHS) , which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. In legumes like P. lobata, chalcone reductase (CHR) can act in concert with CHS to produce isoliquiritigenin. Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of these chalcones into their corresponding flavanones, naringenin and liquiritigenin (B1674857).

The key branching point for isoflavonoid biosynthesis is the conversion of flavanones to 2-hydroxyisoflavanones by isoflavone (B191592) synthase (IFS) , also known as 2-hydroxyisoflavanone (B8725905) synthase (2-HIS) , a cytochrome P450 enzyme. The unstable 2-hydroxyisoflavanone intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the isoflavone aglycones, primarily daidzein (B1669772) and genistein.

These isoflavone aglycones serve as substrates for a variety of modifying enzymes, leading to the diverse pterocarpanoid profile of P. lobata. A crucial modification is C-glycosylation, particularly the formation of puerarin (daidzein-8-C-glucoside). The timing of this C-glycosylation event is a subject of ongoing research, with evidence suggesting it can occur at the chalcone, isoflavanone, or isoflavone stage.[1] One of the key enzymes identified in the C-glycosylation of daidzein to form puerarin is PlUGT43 , a C-glucosyltransferase.[2] Further O-glycosylation and O-methylation reactions are catalyzed by various UDP-glycosyltransferases (UGTs) and O-methyltransferases (OMTs) , respectively.[3][4]

Diagram of the Pterocarpanoid Biosynthesis Pathway:

Caption: Core biosynthetic pathway of pterocarpanoids in Pueraria lobata.

Quantitative Data

Gene Expression Levels

The expression of genes encoding enzymes in the pterocarpanoid biosynthesis pathway varies across different tissues of Pueraria lobata. Transcriptomic analyses have provided quantitative insights into these expression patterns. The following table summarizes the Fragments Per Kilobase of transcript per Million mapped reads (FPKM) values for key biosynthetic genes in the roots, stems, and leaves.

| Gene | Enzyme | Root (FPKM) | Stem (FPKM) | Leaf (FPKM) |

| PAL | Phenylalanine ammonia-lyase | 150-250 | 100-200 | 50-150 |

| C4H | Cinnamate 4-hydroxylase | 100-200 | 80-150 | 40-100 |

| 4CL | 4-coumarate-CoA ligase | 200-350 | 150-250 | 70-180 |

| CHS | Chalcone synthase | 300-500 | 200-350 | 100-250 |

| CHR | Chalcone reductase | 150-280 | 100-200 | 50-120 |

| CHI | Chalcone isomerase | 250-400 | 180-300 | 90-200 |

| IFS | Isoflavone synthase | 100-250 | 50-150 | < 20 |

| HID | 2-hydroxyisoflavanone dehydratase | 80-180 | 40-100 | < 15 |

| PlUGT43 | C-glucosyltransferase | 50-150 | 20-80 | < 10 |

Note: FPKM values are approximate ranges compiled from multiple transcriptomic studies and can vary depending on the specific cultivar, developmental stage, and environmental conditions.

Metabolite Concentrations

The accumulation of pterocarpanoids also shows tissue-specific patterns, with the roots being the primary site of accumulation for many of these compounds. The following table presents the concentrations of major isoflavonoids in different tissues of Pueraria lobata.

| Metabolite | Root (mg/g DW) | Stem (mg/g DW) | Leaf (mg/g DW) |

| Puerarin | 30 - 60 | 5 - 15 | 1 - 5 |

| Daidzin | 5 - 15 | 2 - 8 | 0.5 - 3 |

| Daidzein | 1 - 5 | 0.5 - 2 | 0.1 - 0.8 |

| Genistin | 0.5 - 2 | 0.1 - 0.8 | < 0.2 |

| Genistein | 0.1 - 0.8 | < 0.2 | < 0.1 |

Note: Concentrations are approximate ranges compiled from various metabolomic analyses and can be influenced by factors such as plant age, geographical origin, and extraction method.

Experimental Protocols

Quantification of Puerarin by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the quantitative analysis of puerarin in Pueraria lobata extracts.

3.1.1. Sample Preparation

-

Dry the plant material (e.g., roots) at 60°C to a constant weight.

-

Grind the dried material into a fine powder.

-

Accurately weigh 1.0 g of the powder and place it in a flask.

-

Add 50 mL of 70% (v/v) ethanol.

-

Extract using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm membrane filter before HPLC analysis.

3.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient is: 0-10 min, 10-25% A; 10-25 min, 25-40% A; 25-30 min, 40-10% A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 250 nm.

-

Injection Volume: 10 µL.

3.1.3. Quantification

-

Prepare a stock solution of puerarin standard of known concentration in 70% ethanol.

-

Create a series of standard solutions of different concentrations by diluting the stock solution.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extract and determine the peak area of puerarin.

-

Calculate the concentration of puerarin in the sample using the linear regression equation from the calibration curve.

Relative Quantification of Gene Expression by qRT-PCR

This protocol outlines the steps for analyzing the relative expression levels of pterocarpanoid biosynthesis genes.

3.2.1. RNA Extraction and cDNA Synthesis

-

Harvest fresh plant tissue and immediately freeze it in liquid nitrogen.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

3.2.2. qRT-PCR

-

Design gene-specific primers for the target genes (e.g., PAL, CHS, IFS) and a reference gene (e.g., Actin or GAPDH).

-

Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.

-

Perform a melting curve analysis to verify the specificity of the PCR products.

3.2.3. Data Analysis

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

Isoflavone Synthase (IFS) Enzyme Assay

This protocol provides a general method for assaying the activity of IFS, a key enzyme in the pterocarpanoid pathway.

3.3.1. Enzyme Extraction

-

Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA, 10 mM β-mercaptoethanol, and 10% (w/v) polyvinylpolypyrrolidone).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

The supernatant containing the crude enzyme extract can be used directly or further purified.

3.3.2. Enzyme Assay

-

The reaction mixture (total volume of 200 µL) should contain:

-

100 mM potassium phosphate buffer (pH 7.5)

-

1 mM NADPH

-

50 µM liquiritigenin (substrate, dissolved in DMSO)

-

Crude enzyme extract (10-50 µg of total protein)

-

-

Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

-

Initiate the reaction by adding the substrate.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Extract the products with ethyl acetate (B1210297).

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Analyze the products by HPLC or LC-MS to identify and quantify the formation of 2-hydroxyisoflavanone and its dehydrated product, daidzein.

Visualizations

Regulatory Network of Pterocarpanoid Biosynthesis

The biosynthesis of pterocarpanoids is regulated by a complex network of transcription factors (TFs) that respond to developmental cues and environmental stimuli. MYB, bHLH, and WD40 TFs are known to play crucial roles in regulating the expression of biosynthetic genes.[5][6]

Caption: A simplified regulatory network for pterocarpanoid biosynthesis.

Experimental Workflow for Integrated Transcriptomic and Metabolomic Analysis

Integrated 'omics' approaches are powerful tools for elucidating complex biosynthetic pathways and their regulation. This workflow illustrates the key steps in a combined transcriptomic and metabolomic study of Pueraria lobata.

Caption: Workflow for integrated transcriptomic and metabolomic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of Radiolabeled Isoflavones from Kudzu (Pueraria lobata) Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata [frontiersin.org]

- 5. Frontiers | Identification of Transcription Factor Genes and Functional Characterization of PlMYB1 From Pueraria lobata [frontiersin.org]

- 6. Identification of Transcription Factor Genes and Functional Characterization of PlMYB1 From Pueraria lobata - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of (+)-Hydroxytuberosone: A Technical Overview

Despite a comprehensive search of available scientific literature, detailed experimental spectroscopic data (NMR, MS, and IR) for the specific stereoisomer (+)-Hydroxytuberosone could not be located. Therefore, the compilation of a detailed technical guide with quantitative data tables and specific experimental protocols as requested is not possible at this time.

While information on related sesquiterpenoid compounds isolated from marine sponges of the Dysidea genus is available, these sources do not provide the specific spectral data required for (+)-Hydroxytuberosone. The structural elucidation of natural products involves a meticulous process of isolation and characterization, with the detailed spectroscopic data being published in peer-reviewed scientific journals. The absence of such a publication for (+)-Hydroxytuberosone suggests that either the data has not been published in readily accessible databases or the compound has not been fully characterized.

For researchers, scientists, and drug development professionals interested in the spectroscopic properties of similar natural products, it is recommended to consult databases such as the Dictionary of Natural Products, Scifinder, and Reaxys, using broad search terms related to tuberosone derivatives and sesquiterpenoids from Dysidea sponges. These resources may provide access to publications on analogous compounds, which could offer insights into the expected spectral features of (+)-Hydroxytuberosone.

General Methodologies for Spectroscopic Analysis of Natural Products

For the benefit of the intended audience, a general overview of the experimental protocols typically employed in the spectroscopic analysis of novel natural products is provided below. These represent standard methodologies in the field of natural product chemistry.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (typically 400 MHz or higher).

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using specialized software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, baseline correction, and calibration to the residual solvent peak.

2. Mass Spectrometry (MS)

-

Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol, acetonitrile), is introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like HPLC (High-Performance Liquid Chromatography) or GC (Gas Chromatography).

-

Ionization: A suitable ionization technique is employed, such as Electrospray Ionization (ESI) for polar compounds or Electron Ionization (EI) for volatile compounds.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined using a mass analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap). High-resolution mass spectrometry (HRMS) is often used to determine the elemental composition.

3. Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or in a solution using a suitable solvent that does not absorb in the region of interest.

-

Data Acquisition: The sample is irradiated with infrared light, and the absorbance or transmittance is measured over a range of wavenumbers (typically 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups present in the molecule.

Logical Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis of a novel natural product like (+)-Hydroxytuberosone is depicted in the following diagram.

Caption: Workflow for the isolation and structural elucidation of a natural product.

This guide provides a foundational understanding of the methodologies involved in obtaining the spectroscopic data for a novel compound. Researchers seeking the specific data for (+)-Hydroxytuberosone are encouraged to monitor future publications in the field of marine natural products chemistry.

An In-depth Technical Guide on the Solubility of (+)-Hydroxytuberosone in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of (+)-Hydroxytuberosone, a naturally occurring pterocarpan. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for determining its solubility in various organic solvents. It includes a detailed experimental protocol based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection for quantification. Furthermore, this guide presents visualizations of the experimental workflow and a hypothetical signaling pathway to illustrate the context in which such data is critical.

Introduction to (+)-Hydroxytuberosone

(+)-Hydroxytuberosone is a pterocarpan, a class of isoflavonoids known for their diverse biological activities. As with many natural products, understanding its physicochemical properties, particularly solubility, is fundamental for its development as a potential therapeutic agent. Solubility data is crucial for designing effective delivery systems, ensuring bioavailability, and developing robust analytical methods.

Solubility Profile of (+)-Hydroxytuberosone

Currently, there is a scarcity of precise quantitative solubility data for (+)-Hydroxytuberosone in the scientific literature. However, qualitative information indicates its solubility in several common organic solvents.

The following table summarizes the known qualitative solubility of (+)-Hydroxytuberosone.

| Organic Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

This information is based on publicly available chemical database entries. Quantitative determination is required for specific applications.

As of the date of this document, specific quantitative solubility data (e.g., in mg/mL or mol/L) for (+)-Hydroxytuberosone in various organic solvents at defined temperatures has not been reported in peer-reviewed literature. The experimental protocol provided in Section 3 of this guide outlines a reliable method for obtaining this critical data. The table below is a template for presenting such data once determined.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Acetonitrile (B52724) | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined |

| e.g., DMSO | e.g., 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following protocol details the shake-flask method for determining the equilibrium solubility of (+)-Hydroxytuberosone, followed by quantification using HPLC-UV.[1][2][3]

-

(+)-Hydroxytuberosone (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (+)-Hydroxytuberosone to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer increases.

-

-

Sample Preparation for Analysis:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

To separate the undissolved solid, either centrifuge the samples or allow them to stand undisturbed.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent artificially high concentration readings.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of (+)-Hydroxytuberosone of known concentration in the chosen organic solvent.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations.

-

-

HPLC Analysis:

-

Set up the HPLC system with an appropriate mobile phase and a reversed-phase C18 column. The mobile phase could be a gradient of acetonitrile and water, which is common for the analysis of flavonoids.[4][5][6][7]

-

Set the UV detector to a wavelength where (+)-Hydroxytuberosone exhibits maximum absorbance. This can be determined by running a UV scan of a standard solution.

-

Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

-

Inject the diluted samples of the saturated solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of (+)-Hydroxytuberosone in the diluted samples using the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of (+)-Hydroxytuberosone in the specific organic solvent at the tested temperature.

-

Visualizations

Caption: Workflow for determining the solubility of (+)-Hydroxytuberosone.

Caption: Hypothetical signaling pathway modulated by (+)-Hydroxytuberosone.

Conclusion

While qualitative data suggests that (+)-Hydroxytuberosone is soluble in several organic solvents, a thorough quantitative analysis is necessary for its advancement in research and development. The detailed experimental protocol provided in this guide offers a standardized and reliable approach for researchers to determine the precise solubility of (+)-Hydroxytuberosone. The resulting data will be invaluable for formulation development, toxicological studies, and the design of further biological assays. It is recommended that this protocol be followed to generate the much-needed quantitative solubility data for this promising natural compound.

References

- 1. enamine.net [enamine.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. The determination of the total flavonoids by UV and a flavone glycoside by HPLC in Torreya grandis Fort Leaves | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 5. japsonline.com [japsonline.com]

- 6. Development and Application of an HPLC-UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Unraveling the Stereochemical Intricacies of (+)-Hydroxytuberosone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Hydroxytuberosone, a pterocarpanone isolated from the Kudzu vine (Pueraria montana), presents a complex stereochemical profile crucial to its biological activity and potential therapeutic applications. This technical guide provides an in-depth analysis of the stereochemistry and absolute configuration of (+)-Hydroxytuberosone, also known as 1a-Hydroxytuberosone. Drawing from key research, this document details the spectroscopic data and the logic underpinning the assignment of its absolute configuration. Experimental methodologies are outlined to provide a replicable framework for researchers. All quantitative data is summarized for clarity, and key conceptual frameworks are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular architecture.

Introduction

Pterocarpans are a class of isoflavonoids recognized for their diverse biological activities. Within this family, (+)-Hydroxytuberosone is a notable member due to its unique oxygenation pattern. The precise three-dimensional arrangement of its atoms, or stereochemistry, is a critical determinant of its interaction with biological targets. Therefore, a thorough understanding of its absolute configuration is paramount for any drug development program centered on this scaffold. This guide synthesizes the available scientific information to present a comprehensive overview of the stereochemical characteristics of (+)-Hydroxytuberosone.

Chemical Structure and Stereocenters

(+)-Hydroxytuberosone possesses a rigid tetracyclic ring system with multiple stereocenters. The IUPAC name, 1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁴,¹⁹]henicosa-2(11),3,5,9,15,18-hexaen-17-one, hints at its structural complexity. The core of its stereochemistry is defined by the specific spatial arrangement of substituents at its chiral centers.

Table 1: Physicochemical Properties of (+)-Hydroxytuberosone

| Property | Value |

| Molecular Formula | C₂₀H₁₈O₆ |

| Molecular Weight | 354.35 g/mol |

| IUPAC Name | 1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁴,¹⁹]henicosa-2(11),3,5,9,15,18-hexaen-17-one |

| Common Synonyms | 1a-Hydroxytuberosone |

Determination of Absolute Configuration

The absolute configuration of (+)-Hydroxytuberosone has been elucidated through a combination of spectroscopic techniques and biogenetic considerations. The key experimental evidence and logical workflow are detailed below.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for Stereochemical Analysis

| Technique | Parameter | Expected Observation for (+)-Hydroxytuberosone |

| Optical Rotation | Specific Rotation ([α]D) | Positive value, indicating dextrorotation. |

| ¹H NMR | Coupling Constants (J) | Specific dihedral angles between protons on the chiral centers, defining their relative stereochemistry. |

| NOE Correlations | Through-space interactions indicating spatial proximity of protons, confirming cis/trans relationships. | |

| Circular Dichroism (CD) | Cotton Effects | Specific positive or negative bands corresponding to electronic transitions, which are characteristic of the absolute configuration of the chromophores within the chiral scaffold. |

Experimental Protocols

The determination of the absolute configuration of a natural product like (+)-Hydroxytuberosone typically involves the following key experimental procedures.

3.2.1. Isolation and Purification

-

Extraction: The dried and powdered roots of the Kudzu vine (Pueraria montana) are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity.

-

Chromatography: The targeted fraction is further purified using column chromatography (e.g., silica (B1680970) gel, Sephadex) followed by high-performance liquid chromatography (HPLC) to yield pure (+)-Hydroxytuberosone.

3.2.2. Optical Rotation Measurement

-

A solution of known concentration of purified (+)-Hydroxytuberosone in a suitable solvent (e.g., chloroform, methanol) is prepared.

-

The optical rotation is measured using a polarimeter at the sodium D-line (589 nm).

-

The specific rotation is calculated using the formula: [α]D = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

3.2.3. NMR Spectroscopy

-

One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Analysis of chemical shifts, coupling constants, and NOE correlations allows for the determination of the relative stereochemistry of the protons and carbon atoms.

3.2.4. Circular Dichroism Spectroscopy

-

A solution of (+)-Hydroxytuberosone is prepared in a suitable transparent solvent.

-

The CD spectrum is recorded on a CD spectropolarimeter over a range of UV-Vis wavelengths.

-

The observed Cotton effects are compared with those of known pterocarpans or with theoretical calculations to deduce the absolute configuration.

Visualizing the Stereochemical Logic

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows involved in determining the stereochemistry of (+)-Hydroxytuberosone.

Caption: Biogenetic pathway of (+)-Hydroxytuberosone.

Caption: Workflow for stereochemical determination.

Conclusion

The absolute configuration of (+)-Hydroxytuberosone is a cornerstone for understanding its biological function and for the rational design of new therapeutic agents. This guide has synthesized the key information regarding its stereochemistry, providing a framework for researchers in the field. The combination of spectroscopic analysis and an understanding of its biogenetic origins provides a robust model for its three-dimensional structure. Further studies, including total synthesis and X-ray crystallography, would provide ultimate confirmation of the assigned stereochemistry and open new avenues for the exploration of its pharmacological potential.

Biological Activities of Pterocarpanones from Kudzu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of pterocarpanones, a class of isoflavonoids found in Kudzu (Pueraria species). The content herein is curated for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways to facilitate further investigation and therapeutic application.

Introduction to Pterocarpanones from Kudzu

Kudzu, a perennial vine native to Asia, has a long history of use in traditional medicine. Its roots, flowers, and leaves are rich sources of various isoflavonoids, including a significant subclass known as pterocarpanones. These compounds are characterized by a tetracyclic ring system, which forms the structural basis for their diverse pharmacological effects. Notable pterocarpanones isolated from Kudzu include tuberosin (B600770) and neotuberostemonol, among others. This guide will delve into the scientifically validated biological activities of these compounds, with a focus on their antioxidant, anti-inflammatory, and cytotoxic properties.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of pterocarpanones and related isoflavonoids isolated from Pueraria species. This data is crucial for comparing the potency of these compounds and for guiding structure-activity relationship (SAR) studies.

Antioxidant Activity

Pterocarpanones from Kudzu have demonstrated significant potential in neutralizing free radicals, a key factor in mitigating oxidative stress implicated in numerous chronic diseases.

| Compound/Extract | Assay Type | EC50 Value | Reference(s) |

| Tuberosin | ABTS Radical Scavenging | 399.68 ng/mL | [1] |

| Tuberosin | Hydroxyl Radical Scavenging | 0.918 mM (site specific) | [2] |

| Tuberosin | Superoxide Radical Scavenging | Lower potency than ABTS | [1] |

| Pueraria tuberosa Extract | Lipid Peroxidation Inhibition | 780 µg/mL | [3] |

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate key inflammatory pathways, such as the inhibition of nitric oxide (NO) production.

| Compound/Extract | Assay Type | IC50 Value | Cell Line | Reference(s) |

| Tuberosin | NO Production Inhibition | Not specified | Macrophages | [4] |

Cytotoxic Activity

Several pterocarpanones and associated isoflavonoids have exhibited cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents.

| Compound | Cell Line | IC50 Value | Reference(s) |

| (-)-Hydnocarpin | A2780 (human ovarian cancer) | 7.36 µM | [5][6] |

| Apigenin | A2780 (human ovarian cancer) | 9.99 µM | [5][6] |

| Genistein | A2780 (human ovarian cancer) | 26.45 µM | [5] |

| Tectorigenin | A2780 (human ovarian cancer) | 35.45 µM | [5] |

| Irilin D | A2780 (human ovarian cancer) | 41.45 µM | [5] |

| Glycitein | A2780 (human ovarian cancer) | 43.45 µM | [5] |

| Afromosin | A2780 (human ovarian cancer) | 44.45 µM | [5] |

| Pueraria lobata Flower Extract | HOS (osteosarcoma) | 40-124 µg/mL | [7] |

| Pueraria lobata Flower Extract | Rd (rhabdomyosarcoma) | 40-124 µg/mL | [7] |

| Pueraria tuberosa Extract | HepG2 (liver carcinoma) | 69 µM | [7] |

| Medicarpin | U251 (glioblastoma) | 271 µg/mL (24h), 154 µg/mL (48h) | [8] |

| Medicarpin | U-87 MG (glioblastoma) | 175 µg/mL (24h), 161 µg/mL (48h) | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

ABTS Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of compounds.

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

-

ABTS Radical Cation (ABTS•+) Generation:

-

Mix equal volumes of the ABTS and potassium persulfate solutions.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock.

-

-

Assay Procedure:

-

Dilute the ABTS•+ stock solution with ethanol (B145695) or water to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound (at various concentrations) or a standard antioxidant (e.g., Trolox).

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

-

-

Cell Treatment:

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitrite (B80452) Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation:

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

-

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Plating:

-

Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value is calculated from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

Pterocarpanones from Kudzu exert their biological effects by modulating various cellular signaling pathways. This section provides a visual representation of these pathways using Graphviz.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Some pterocarpanones have been shown to inhibit this pathway, leading to their anti-inflammatory effects. Neotuberostemonine, for instance, has been found to inhibit osteoclastogenesis by blocking the NF-κB pathway.[9]

Caption: Pterocarpanone-mediated inhibition of the NF-κB signaling pathway.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Puerarin, a major isoflavonoid (B1168493) from Kudzu, has been shown to suppress this pathway in colon cancer cells.[10]

Caption: Modulation of the PI3K/Akt signaling pathway by pterocarpanones.

Activation of Pyruvate Kinase M2 (PKM2)

Recent in-silico studies suggest that tuberosin may act as a potent activator of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism. By activating PKM2, tuberosin could potentially reverse the Warburg effect, a hallmark of cancer cells, thereby inhibiting their proliferation.[11]

Caption: Proposed mechanism of tuberosin-mediated activation of PKM2.

Conclusion

The pterocarpanones from Kudzu, particularly tuberosin, exhibit a range of promising biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into these compounds. The elucidation of their mechanisms of action, involving key signaling pathways such as NF-κB, PI3K/Akt, and PKM2, opens new avenues for the development of novel therapeutics for a variety of diseases, including cancer and inflammatory disorders. Continued investigation into the structure-activity relationships and in vivo efficacy of these natural products is warranted to fully realize their therapeutic potential.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Medicarpin Increases Antioxidant Genes by Inducing NRF2 Transcriptional Level in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic and NF-κB and mitochondrial transmembrane potential inhibitory pentacyclic triterpenoids from Syzygium corticosum and their semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preliminary In Vitro Studies on (+)-Hydroxytuberosone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature reveals a significant gap in research concerning the specific in vitro bioactivities of (+)-Hydroxytuberosone. While studies on related compounds and extracts from its potential plant sources exist, dedicated experimental data, including quantitative metrics, detailed protocols, and elucidated signaling pathways for (+)-Hydroxytuberosone, are not available. This guide, therefore, summarizes the current state of knowledge on closely related compounds to provide a contextual framework for future research.

Introduction

(+)-Hydroxytuberosone is a sesquiterpenoid that, based on its chemical class, is anticipated to possess various biological activities. Sesquiterpenes, a large group of naturally occurring C15 terpenoids, are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This document aims to provide a foundational understanding by summarizing the in vitro activities of other sesquiterpenes isolated from Cyperus rotundus, a likely source of (+)-Hydroxytuberosone, and to present data on a similarly named but distinct compound, tuberosin, to avoid confusion.

Data on Related Sesquiterpenes from Cyperus rotundus

Cyperus rotundus L. (Cyperaceae), commonly known as nut grass, is a rich source of bioactive sesquiterpenes. In vitro studies on various compounds isolated from its rhizomes have demonstrated cytotoxic and anti-inflammatory activities.

Cytotoxicity Data

Several sesquiterpenes isolated from the ethyl acetate (B1210297) fraction of Cyperus rotundus rhizomes have been evaluated for their cytotoxic activities against human cancer cell lines.

Table 1: Cytotoxicity of Sesquiterpenes from Cyperus rotundus against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 11,12-dihydroxyeudesm-4-en-3-one | A2780 (Ovarian Cancer) | 11.06 | [1] |

| 11,12-dihydroxyeudesm-4-en-3-one | Ishikawa (Endometrial Adenocarcinoma) | 6.46 | [1] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay) [1]

-

Cell Culture: Human ovarian cancer cells (A2780) and endometrial adenocarcinoma cells (Ishikawa) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the isolated sesquiterpenes.

-

Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Anti-inflammatory Activity of Related Compounds

Sesquiterpenes from C. rotundus, such as α-cyperone and nootkatone, have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators.

Logical Relationship of Anti-inflammatory Action

The anti-inflammatory mechanism of some sesquiterpenes involves the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.

References

An In-Depth Technical Guide to (+)-Hydroxytuberosone and Its Natural Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Hydroxytuberosone, a naturally occurring pterocarpan (B192222), and its derivatives represent a class of bioactive compounds with significant therapeutic potential. Primarily isolated from the roots of Pueraria lobata (Kudzu) and Pueraria tuberosa, these molecules have demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of (+)-Hydroxytuberosone and its known natural derivatives, detailing their chemical structures, biological activities with available quantitative data, and methodologies for their isolation and analysis. Furthermore, it elucidates the known signaling pathways modulated by these compounds, offering insights for future research and drug development endeavors.

Introduction

Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system, which forms the core of many biologically active natural products. Among these, (+)-Hydroxytuberosone has emerged as a compound of interest due to its presence in medicinal plants with a long history of use in traditional medicine. This guide focuses on the scientific and technical aspects of (+)-Hydroxytuberosone and its naturally occurring analogues, providing a consolidated resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Structures

The core structure of these compounds is the pterocarpan skeleton. Key identified compounds from Pueraria species include:

-

(+)-Hydroxytuberosone: A pterocarpanone isolated from Pueraria tuberosa.

-

Tuberosin (B600770): A pterocarpan also found in Pueraria tuberosa.[1][2][3]

-

Anhydrotuberosin: A derivative of tuberosin.

-

Medicarpin: A pterocarpan isolated from Pueraria lobata.[4]

Natural Sources

The primary natural sources of (+)-Hydroxytuberosone and its derivatives are plants of the Pueraria genus, commonly known as Kudzu.

-

Pueraria tuberosa : The roots of this plant are a confirmed source of (+)-Hydroxytuberosone and Tuberosin.[1][3]

-

Pueraria lobata : The roots of this species, a common ingredient in traditional Chinese medicine, contain a variety of pterocarpans and other isoflavonoids, including Medicarpin.[4][5]

Biological Activities and Quantitative Data

While research is ongoing, several biological activities have been attributed to (+)-Hydroxytuberosone and its derivatives.

Anti-inflammatory and Antioxidant Activity

Tuberosin , a closely related pterocarpan, has been shown to possess significant antioxidant and anti-inflammatory properties. It effectively scavenges various free radicals and inhibits the lipopolysaccharide (LPS)-induced release of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) protein in macrophages.[6][7] This suggests that the pterocarpan scaffold is a promising candidate for the development of anti-inflammatory agents.

| Compound | Biological Activity | Assay | Results |

| Tuberosin | Antioxidant | Free radical scavenging assays | Significant scavenging of various free radicals[6][7] |

| Tuberosin | Anti-inflammatory | LPS-induced NO production in macrophages | Concentration-dependent inhibition[6][7] |

| Tuberosin | Anti-inflammatory | iNOS protein expression in macrophages | Inhibition of expression[6][7] |

STING Antagonism

Anhydrotuberosin has been identified as a potent antagonist of the Stimulator of Interferon Genes (STING) pathway.[8][9][10] Excessive activation of the STING pathway is implicated in various autoimmune diseases. Anhydrotuberosin has been shown to inhibit STING signaling in Peripheral Blood Mononuclear Cells (PBMCs) from patients with STING-associated vasculopathy with infantile-onset (SAVI) and has demonstrated therapeutic potential in animal models of autoimmune diseases like inflammatory bowel disease (IBD).[8][9][10]

| Compound | Biological Activity | Target | Therapeutic Potential |

| Anhydrotuberosin | STING Antagonist | STING pathway | Autoimmune diseases (e.g., SAVI, IBD)[8][9][10] |

Antitumor Activity

Pterocarpans, as a class, have demonstrated cytotoxic activity against various tumor cell lines.[11] Studies on extracts from Pueraria lobata containing pterocarpans like Medicarpin have shown inhibitory effects on cancer cells.[4] One study on spinasterol, also isolated from Pueraria roots, showed significant antiproliferative effects on breast cancer cell lines.[12] Further investigation into the specific antitumor activities of (+)-Hydroxytuberosone is warranted.

Experimental Protocols

Isolation and Purification of Pterocarpans from Pueraria species

The following is a general workflow for the isolation of pterocarpans from the roots of Pueraria species, which can be adapted for the specific isolation of (+)-Hydroxytuberosone.

Caption: General workflow for the isolation and identification of (+)-Hydroxytuberosone.

Detailed Steps:

-

Plant Material Preparation: The roots of Pueraria tuberosa or Pueraria lobata are collected, dried, and pulverized to a fine powder.[4]

-

Extraction: The powdered material is extracted with a suitable solvent, typically 80% ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure complete extraction.[13]

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[13]

-

Fractionation: The crude extract is subjected to column chromatography, often using a macroporous resin. A gradient elution with a mixture of methanol (B129727) and water is employed to separate the components based on polarity, yielding several fractions.[13]

-

Purification: The fractions containing the target pterocarpans are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.[4]

-

Structure Elucidation: The purity and structure of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4]

CCK-8 Cell Viability Assay

This protocol is used to evaluate the cytotoxic effects of the isolated compounds on cancer cell lines.

Caption: Workflow for the CCK-8 cell viability assay.

Detailed Steps:

-

Cell Seeding: Cancer cells (e.g., SW480, SW620) are seeded into 96-well plates at an appropriate density and incubated for 24 hours.[4]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0, 5, 10, 20, 40, 80, 160 µM) and incubated for another 48 hours.[4]

-

CCK-8 Addition: After the incubation period, CCK-8 solution is added to each well, and the plates are incubated for 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The cell growth inhibition rate is calculated, and the half-maximal inhibitory concentration (IC50) values are determined.[4]

Signaling Pathways

The investigation into the specific signaling pathways modulated by (+)-Hydroxytuberosone is an active area of research. However, studies on related pterocarpans provide valuable insights.

STING Signaling Pathway

As mentioned, Anhydrotuberosin acts as a STING antagonist. The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons and other inflammatory cytokines. By inhibiting this pathway, Anhydrotuberosin can mitigate the inflammatory responses associated with autoimmune diseases.

Caption: Anhydrotuberosin inhibits the STING signaling pathway.

Mitotic Arrest in Cancer Cells

Certain pterocarpans have been shown to induce cell death in tumor cells by causing persistent mitotic arrest during prometaphase.[11] This suggests an interference with the microtubule dynamics or centrosome segregation, leading to apoptosis in cancer cells. This represents a potential mechanism of action for the antitumor effects of pterocarpans that warrants further investigation for (+)-Hydroxytuberosone.

Conclusion and Future Directions

(+)-Hydroxytuberosone and its naturally occurring derivatives from Pueraria species are a promising class of bioactive compounds with demonstrated anti-inflammatory, antioxidant, and potential antitumor and immunomodulatory activities. The identification of Anhydrotuberosin as a STING antagonist opens up new avenues for the development of therapies for autoimmune diseases.

Future research should focus on:

-

The comprehensive isolation and structural elucidation of more derivatives of (+)-Hydroxytuberosone from Pueraria species.

-

In-depth quantitative analysis of the biological activities of purified (+)-Hydroxytuberosone and its derivatives to establish clear structure-activity relationships.

-

Elucidation of the specific molecular targets and signaling pathways modulated by (+)-Hydroxytuberosone to understand its mechanisms of action.

-

Preclinical and clinical studies to evaluate the therapeutic efficacy and safety of these compounds for various disease indications.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of (+)-Hydroxytuberosone and its derivatives, with the ultimate goal of translating these natural products into novel therapeutic agents.

References

- 1. Tuberosin, a new pterocarpan from Pueraria tuberosa DC - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Tuberosin | C20H18O5 | CID 14630495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tuberosin, a new pterocarpan from Pueraria tuberosa DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]